molecular formula C19H17NO3 B11389234 N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389234
M. Wt: 307.3 g/mol
InChI Key: AISIVZRTXUEHIH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

  • Pechmann Condensation

      Reactants: Phenol, β-keto ester

      Catalyst: Acid (e.g., sulfuric acid)

      Conditions: Reflux, typically in an organic solvent like ethanol

  • Amidation

      Reactants: 7-methyl-4-oxo-4H-chromene-2-carboxylic acid, 2,5-dimethylaniline

      Catalyst: Coupling agents (e.g., EDCI, DCC)

      Conditions: Room temperature to mild heating, in a solvent like dichloromethane

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Typically carried out in acidic or neutral conditions

      Products: Oxidized derivatives, such as carboxylic acids or ketones

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions, often in solvents like ether or THF

      Products: Reduced derivatives, such as alcohols or amines

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent being introduced

      Products: Substituted chromene derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid catalysts for condensation reactions, coupling agents for amidation

Scientific Research Applications

N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Serves as a model compound for studying reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
    • Used in the development of fluorescent probes for biological imaging.
  • Medicine

    • Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
    • Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylphenyl and carboxamide groups enhance its binding affinity and specificity.

    Molecular Targets: Enzymes (e.g., kinases, proteases), receptors (e.g., G-protein coupled receptors)

    Pathways Involved: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives to highlight its uniqueness:

  • Similar Compounds

    • 7-hydroxy-4-methylcoumarin
    • 4-hydroxy-2H-chromen-2-one
    • 3-(2-benzothiazolyl)-7-diethylaminocoumarin
  • Uniqueness

    • The presence of the dimethylphenyl group enhances its lipophilicity and membrane permeability.
    • The carboxamide group provides additional hydrogen bonding interactions, improving its binding affinity to biological targets.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-4-6-13(3)15(8-11)20-19(22)18-10-16(21)14-7-5-12(2)9-17(14)23-18/h4-10H,1-3H3,(H,20,22)

InChI Key

AISIVZRTXUEHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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